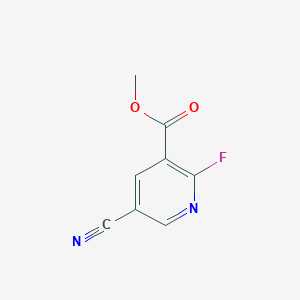

Methyl 5-cyano-2-fluoronicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-cyano-2-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-13-8(12)6-2-5(3-10)4-11-7(6)9/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTVQWXLTYREBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of Methyl 5-cyano-2-fluoronicotinate

This technical guide details the chemical properties, synthetic utility, and handling of Methyl 5-cyano-2-fluoronicotinate , a high-value scaffold in medicinal chemistry.

A Versatile Scaffold for Kinase Inhibitor & Heterocycle Design

Executive Summary

Methyl 5-cyano-2-fluoronicotinate (CAS: 1805163-11-4) is a tris-functionalized pyridine building block characterized by extreme regioselectivity. Its structure features three distinct reactive handles: a nucleofugal fluorine at C2, an electrophilic methyl ester at C3, and a cyano group at C5. This unique electronic arrangement makes it an ideal "lynchpin" for constructing fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines , which are prevalent in kinase inhibitors (e.g., CSF1R, BTK) and antiviral agents.

Structural & Physicochemical Profile

The reactivity of this molecule is dictated by the "push-pull" electronic effects of the pyridine nitrogen and the electron-withdrawing substituents.

| Property | Data | Note |

| IUPAC Name | Methyl 5-cyano-2-fluoropyridine-3-carboxylate | |

| CAS Number | 1805163-11-4 | |

| Molecular Formula | C₈H₅FN₂O₂ | |

| Molecular Weight | 180.14 g/mol | |

| Physical State | Off-white to pale yellow solid | Typical for nicotinates |

| LogP (Calc) | ~0.9 - 1.2 | Lipophilic, amenable to cell-permeable designs |

| TPSA | ~50 Ų | Favorable for CNS penetration |

| Reactivity Hotspot | C2-Fluorine | Highly activated for SNAr |

Electronic Analysis

-

C2-Fluorine (The Warhead): The fluorine atom is activated by the adjacent pyridine nitrogen (inductive effect) and the para-cyano group (resonance withdrawal). This makes it significantly more reactive toward nucleophilic aromatic substitution (SNAr) than corresponding chloro- or bromo-pyridines.

-

C3-Methyl Ester: Provides a handle for cyclization or hydrolysis. Its proximity to C2 allows for rapid intramolecular cyclization with dinucleophiles (e.g., hydrazines, amidines).

-

C5-Cyano: Acts as a robust electron-withdrawing group (EWG) to activate the ring but remains chemically stable under standard SNAr conditions, serving as a latent amine (via reduction) or amide (via hydrolysis).

Synthetic Routes & Manufacturing

Industrial preparation typically follows a Halex (Halogen Exchange) strategy or a Cyanation strategy to ensure regiocontrol.

Pathway A: The Halex Route (Preferred)

This route avoids the use of unstable diazonium intermediates.

-

Starting Material: Methyl 2-chloro-5-cyanonicotinate.

-

Reagent: Anhydrous Potassium Fluoride (spray-dried) or TBAF (anhydrous).

-

Catalyst: 18-Crown-6 (phase transfer catalyst).

-

Solvent: Sulfolane or DMSO (high boiling, polar aprotic).

-

Mechanism: The chloride is displaced by fluoride in an equilibrium driven by the higher lattice energy of KCl (precipitate) or the high solubility of "naked" fluoride.

Pathway B: The Cyanation Route

-

Starting Material: Methyl 5-bromo-2-fluoronicotinate.

-

Reagent: Zn(CN)₂.

-

Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃/dppf.

-

Condition: 80–100°C in DMF/NMP.

-

Note: Requires strict control to prevent displacement of the labile C2-fluorine by cyanide.

Reactivity & Functionalization (The Core)

The utility of Methyl 5-cyano-2-fluoronicotinate lies in its ability to undergo sequential, orthogonal functionalization.

4.1 Nucleophilic Aromatic Substitution (SNAr)

The C2 position is the "gatekeeper." Reaction with amines, thiols, or alkoxides occurs rapidly, often without transition metal catalysis.

-

Regioselectivity: Exclusive to C2 (C5-CN and C3-COOMe are stable).

-

Kinetics: F > Cl >> Br (The "Element Effect" in SNAr favors Fluorine due to the high electronegativity stabilizing the Meisenheimer complex).

4.2 Divergent Cyclization Pathways

The molecule serves as a precursor for two major bicyclic scaffolds:

-

Pyrazolo[3,4-b]pyridines: Reaction with hydrazine.[1] The hydrazine first displaces the F (SNAr) and then attacks the ester (cyclocondensation).

-

Pyrido[2,3-d]pyrimidines: Reaction with amidines (e.g., acetamidine).

Figure 1: Divergent synthesis pathways from the core scaffold. The C2-F/C3-Ester motif enables rapid access to fused bicyclic systems.

Experimental Protocols

Protocol A: Representative SNAr Displacement

Objective: Synthesis of Methyl 5-cyano-2-morpholinonicotinate. Rationale: This protocol demonstrates the high reactivity of the C2-F bond. No heating is required, preventing hydrolysis of the ester or hydration of the nitrile.

Materials:

-

Methyl 5-cyano-2-fluoronicotinate (1.0 eq)

-

Morpholine (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve Methyl 5-cyano-2-fluoronicotinate (1.0 mmol, 180 mg) in anhydrous MeCN (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add DIPEA (1.5 mmol, 260 µL) followed by dropwise addition of Morpholine (1.2 mmol, 105 µL) at 0°C (ice bath).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 1:1) or LC-MS. The starting material (F-core) should disappear rapidly.

-

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Resuspend residue in EtOAc (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

-

Purification: If necessary, recrystallize from cold Ethanol or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

-

Yield: Typical isolated yields are >85%.

Protocol B: One-Pot Cyclization to Pyrazolo[3,4-b]pyridine

Objective: Synthesis of 5-cyano-1H-pyrazolo[3,4-b]pyridin-3-ol.

Methodology:

-

Dissolve the core scaffold (1.0 eq) in Ethanol (0.2 M).

-

Add Hydrazine Hydrate (2.0 eq) dropwise at RT.

-

The solution will likely turn yellow/orange (formation of intermediate hydrazine).

-

Heat to reflux (80°C) for 3–6 hours to drive the cyclization (attack of hydrazine NH on the ester).

-

Isolation: Cool to RT. The product often precipitates as a solid. Filter, wash with cold EtOH and Et₂O.

Safety & Handling (SDS Summary)

-

Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Specific Danger: Hydrolysis releases HF. In the presence of moisture or strong acids, the C2-F bond can hydrolyze, releasing trace Hydrogen Fluoride. Always handle in a fume hood.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).

References

-

BLD Pharm. (2024). Product Analysis: Methyl 5-cyano-2-fluoronicotinate (CAS 1805163-11-4).[2] Link

-

National Institutes of Health (NIH). (2020). Catalytic Concerted SNAr Reactions of Fluoroarenes. PubMed Central. Link

-

Sigma-Aldrich. (2024). Pyridine Synthesis and Reactivity Guide. Link

-

Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (S_NAr) on Pyridines. Link

-

Journal of Medicinal Chemistry. (2015). Discovery of High-Affinity CSF1R Ligands via Scaffold Hopping. (Contextual grounding for 5-cyano-nicotinate scaffolds). Link

Sources

An In-Depth Technical Guide to Methyl 5-cyano-2-fluoronicotinate

Abstract

Methyl 5-cyano-2-fluoronicotinate is a highly functionalized pyridine derivative that has emerged as a significant building block in modern synthetic chemistry. Its unique arrangement of a nucleophilically activated fluorine atom, a versatile cyano group, and a modifiable methyl ester on a pyridine core makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthetic utility, and key applications, particularly in the fields of drug discovery and materials science. We will explore the causality behind its reactivity, provide a detailed synthetic protocol, and outline essential safety and handling procedures for laboratory and scale-up operations.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's properties are foundational to its effective application. Methyl 5-cyano-2-fluoronicotinate is identified by the CAS number 1805163-11-4.[1] Its key identifiers and computed physicochemical properties are summarized in the table below. The presence of both hydrogen bond acceptors (N atoms, O atoms) and a relatively rigid aromatic structure governs its solubility and crystalline nature.

| Identifier Type | Data | Source |

| CAS Number | 1805163-11-4 | [1] |

| IUPAC Name | Methyl 5-cyano-2-fluoropyridine-3-carboxylate | Computed |

| Molecular Formula | C₈H₅FN₂O₂ | [1] |

| Molecular Weight | 180.14 g/mol | [1] |

| SMILES | O=C(OC)C1=C(F)N=CC(C#N)=C1 | [2] |

| InChI | InChI=1S/C8H5FN2O2/c1-13-8(12)6-5(2-10)3-11-7(6)9/h3H,1H3 | Computed |

| InChIKey | FVPCRBOBIGYJDL-UHFFFAOYSA-N | Computed |

The Role in Synthetic Chemistry: A Trifecta of Reactivity

The synthetic value of Methyl 5-cyano-2-fluoronicotinate stems from the distinct reactivity of its three primary functional groups. The strategic placement of these groups on the pyridine ring creates a powerful tool for molecular construction.

The Activated C2-Fluorine: A Gateway for Nucleophilic Aromatic Substitution (SₙAr)

The cornerstone of this reagent's utility is the fluorine atom at the C2 position. The pyridine ring nitrogen acts as a strong electron-withdrawing group, significantly lowering the electron density of the ring, particularly at the ortho (C2) and para (C4) positions. This electron deficiency makes the ring susceptible to attack by nucleophiles. The C-F bond is highly polarized, but more importantly in the context of SₙAr, fluoride is an excellent leaving group in the rate-determining addition step because its high electronegativity stabilizes the intermediate Meisenheimer complex.[3][4] It has been demonstrated that 2-fluoropyridines react significantly faster than their 2-chloro counterparts in SₙAr reactions, allowing for milder reaction conditions.[5] This enables the introduction of a wide array of nucleophiles—including amines, alcohols, thiols, and carbanions—at the C2 position with high selectivity.

The C5-Cyano Group: A Versatile Functional Handle

The nitrile (cyano) group at the C5 position is a robust and versatile functional group. Its primary roles in subsequent synthetic transformations include:

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, providing another point for amide coupling or other modifications.

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group), which is a key functional group in many bioactive molecules for introducing basicity and hydrogen bonding capability.

-

Cyclization Reactions: The cyano group can participate in cyclization reactions with adjacent functional groups to form fused heterocyclic systems.[6]

The C3-Methyl Ester: A Site for Derivatization

The methyl ester at the C3 position offers a classic handle for derivatization, primarily through:

-

Saponification: Hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or different esters.

-

Aminolysis: Direct reaction with amines to form amides, often under thermal conditions or with catalysis.

The interplay of these three groups allows for a programmed, sequential functionalization of the pyridine core, making it a highly desirable intermediate.

Applications in Drug Discovery and Materials Science

While specific, publicly documented applications of Methyl 5-cyano-2-fluoronicotinate itself are emerging, its utility can be authoritatively inferred from the extensive use of its structural motifs in advanced materials and pharmaceuticals.

-

Pharmaceutical Synthesis: Fluorinated pyridines are a cornerstone of modern medicinal chemistry. The introduction of fluorine can block metabolic oxidation, increase binding affinity to target proteins, and modulate pKa and lipophilicity, thereby improving a drug candidate's pharmacokinetic profile.[5] The 5-cyano-nicotinate scaffold is present in a variety of biologically active compounds. For example, related 5-cyano-dihydropyridine derivatives are key intermediates in the synthesis of P2Y12 antagonists, which are important antiplatelet drugs.[7] This building block is ideally suited for constructing libraries of compounds for screening against kinases, ion channels, and other protein targets.

-

Agrochemicals: The 2-halo-5-cyanopyridine structure is a crucial intermediate for insecticides of the nitromethylene class, highlighting the industrial relevance of this substitution pattern.[8]

-

Organic Electronics: Pyridine-based materials are widely used in organic light-emitting diodes (OLEDs), photovoltaics, and sensors due to their electron-deficient nature, which facilitates electron transport. The functional handles on this molecule allow for its incorporation into larger conjugated systems to fine-tune electronic properties.

Synthesis and Manufacturing Considerations

The synthesis of substituted pyridines can be challenging. For Methyl 5-cyano-2-fluoronicotinate, a plausible and efficient route can be designed based on established methodologies for constructing highly substituted pyridine rings, such as the Guareschi-Thorpe condensation or variations thereof. A particularly relevant approach involves the Claisen-type condensation of a fluorinated nitrile with a formate ester to generate a key enolate intermediate, which can then undergo cyclization.[9][10]

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure adapted from established syntheses of related fluorinated nicotinates.[9]

Step 1: Synthesis of the Pyridone Intermediate

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel under a nitrogen atmosphere, add anhydrous ethanol (5 volumes).

-

Base Formation: Add sodium ethoxide (2.2 equivalents) to the ethanol and stir until dissolved.

-

Condensation: Cool the solution to 0-5 °C. A mixture of fluoroacetonitrile (1.0 eq.) and methyl cyanoacetate (1.0 eq.) is added dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

-

Causality: This is a tandem Knoevenagel-Michael reaction. The base deprotonates the active methylene compounds, initiating condensation to form the substituted pyridine ring. Low temperature is critical to control the exothermic reaction and prevent side products.

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.

-

Workup: Carefully acidify the reaction mixture with aqueous HCl (2M) to pH 4-5. The precipitated solid is collected by filtration, washed with cold water and then a minimal amount of cold ethanol, and dried under vacuum to yield the 2,6-dihydroxypyridine intermediate.

Step 2 & 3: Chlorination and Fluorination

-

Chlorination: The dried dihydroxypyridine intermediate (1.0 eq.) is charged into a flask with phosphorus oxychloride (POCl₃, 5-10 volumes). The mixture is heated to reflux (approx. 110 °C) for 4-6 hours.

-

Causality: POCl₃ is a standard and effective reagent for converting hydroxypyridines (pyridones) into their corresponding chloropyridines.

-

-

Workup: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is quenched by slowly adding it to ice-water. The resulting solid, methyl 2,6-dichloro-5-cyanonicotinate, is filtered, washed with water, and dried.

-

Fluorination (Halex Reaction): The dichlorinated intermediate (1.0 eq.) is mixed with anhydrous potassium fluoride (KF, 2-3 eq.) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a high-boiling polar aprotic solvent like DMSO or sulfolane. The mixture is heated to 150-180 °C for 8-12 hours.

-

Causality: The Halogen Exchange (Halex) reaction replaces the chlorine with fluorine. The C2-chloro is more activated towards substitution than the C6, and under controlled conditions, selective mono-fluorination can be achieved. High temperatures and polar aprotic solvents are necessary to solubilize the fluoride salt and facilitate the reaction.

-

-

Final Purification: After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield pure Methyl 5-cyano-2-fluoronicotinate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 5-cyano-2-fluoronicotinate is not widely available, a robust hazard assessment can be made based on structurally analogous compounds such as Methyl 6-Fluoronicotinate and 5-Cyano-2-fluoropyridine.[11]

| Hazard Class | GHS Pictogram | Statement Code | Statement Text |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[11][12] | |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[12] | |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Precautionary Measures & First Aid:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid (Skin Contact): IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

First Aid (Eye Contact): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

First Aid (Ingestion): IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[12]

Conclusion

Methyl 5-cyano-2-fluoronicotinate is a quintessential example of a modern synthetic building block, engineered for versatility and efficiency. The strategic placement of an SₙAr-activated fluorine atom, a convertible cyano group, and a derivatizable ester function provides chemists with multiple pathways to construct complex and novel molecules. Its high potential for use in the synthesis of next-generation pharmaceuticals and advanced functional materials makes a thorough understanding of its properties, reactivity, and handling essential for researchers in both academic and industrial settings.

References

-

Permabond. (2006, October 3). Material Safety Data Sheet PERMABOND® 910. Retrieved from [Link]

-

Campeau, L. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]

-

PubChem. Npc47993. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. Information from the InChI. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. 5-[[[5-cyano-2-[[2-(trifluoromethoxy)phenyl]methylamino]pyrimidin-4-yl]amino]methyl]. National Center for Biotechnology Information. Retrieved from [Link]

- Zhang, Y., et al. (2019). Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Organic & Biomolecular Chemistry.

-

PubChem. Methyl 5-cyano-2-methylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. Methyl 2-chloro-5-fluoronicotinate. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

PubChemLite. Methyl 5-cyano-2-fluorobenzoate (C9H6FNO2). Retrieved from [Link]

- De Vries, T., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals.

-

Taylor, N. R. Inventions, Patents and Patent Applications. Justia Patents. Retrieved from [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Retrieved from [Link]

-

Dietz, M., et al. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. European Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. Methyl 2-cyano-5-fluoro-3-sulfanylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chalk, S. J., et al. (2022). Specification of International Chemical Identifier (InChI) QR codes for linking labels on containers of chemical samples to digital resources. Pure and Applied Chemistry. Retrieved from [Link]

- Andersson, P., et al. (2011). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Organic Process Research & Development.

-

United States Patent and Trademark Office. Patent Public Search. Retrieved from [Link]

- United States Patent Office. (1966).

-

LookChem. methyl 5-cyanopentanoate. Retrieved from [Link]

- Google Patents. US20230374163A1 - Alginate-based polymers and products, and their manufacture.

-

US EPA. Dodecanoic acid, hexadecyl ester - Substance Details. Retrieved from [Link]

-

ResearchGate. (2019, July 7). Synthesis of 5‐Fluorocytosine Using 2‐Cyano‐2‐fluoroethenolate as a Key Intermediate. Retrieved from [Link]

-

Rhea. Search Rhea using chemical structures (InChIKey). Retrieved from [Link]

-

PubMed. (2008, November 15). Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. Retrieved from [Link]

-

PubChemLite. Methyl 2-amino-5-cyanonicotinate (C8H7N3O2). Retrieved from [Link]

-

U.S. Food and Drug Administration. (2019, November 8). Re: K192049. Retrieved from [Link]

-

NIST. 5-Cyano-5-methyl-2-pyrrolidone. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. 1805163-11-4|Methyl 5-cyano-2-fluoronicotinate|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US20230374163A1 - Alginate-based polymers and products, and their manufacture - Google Patents [patents.google.com]

- 9. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

Molecular weight and structural formula of Methyl 5-cyano-2-fluoronicotinate

Methyl 5-cyano-2-fluoronicotinate is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its combination of a metabolically robust fluoropyridine ring with two orthogonally reactive functional groups provides an efficient and versatile platform for the synthesis of compound libraries. The principles and protocols outlined in this guide demonstrate its utility and provide a framework for its effective application in the pursuit of novel therapeutics. Its value is underscored by the continued importance of fluorinated and cyano-containing heterocycles in recently approved and investigational drugs. [1][4]

References

-

Methyl 5-cyano-2-methylpentanoate. PubChem, National Institutes of Health.[Link]

-

Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All Institute (M4ALL) - Virginia Commonwealth University.[Link]

-

Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. ResearchGate.[Link]

-

Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron. ACS Publications.[Link]

-

Methyl 5-cyano-2-methylbenzoate. PubChem, National Institutes of Health.[Link]

-

METHYL 2-CYANO-5-METHOXYBENZOATE Properties. U.S. Environmental Protection Agency.[Link]

-

Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. ResearchGate.[Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate.[Link]

-

5-Cyano-5-methyl-2-pyrrolidone. NIST WebBook.[Link]

-

Activity of 5-fluorouracil, mitomycin C, and methyl CCNU in inoperable adenocarcinoma of pancreas. PubMed.[Link]

- Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

-

Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. MDPI.[Link]

-

Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulations. KAUST Repository.[Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTIMITOTIC ACTIVITY OF CYANOACETYL HYDRAZONE DERIVATIVES. European Journal of Pharmaceutical and Medical Research.[Link]

The Stability Paradox: Managing Fluorinated Pyridine Esters in Drug Discovery

Executive Summary

Fluorinated pyridine esters represent a critical scaffold in modern medicinal chemistry.[1][2] The strategic introduction of fluorine modulates basicity (

This guide provides a mechanistic analysis of the degradation pathways specific to these compounds—distinguishing between classical hydrolysis and nucleophilic aromatic substitution (

The Electronic Landscape: Why Fluorine Matters

To understand the stability profile, one must first quantify the electronic perturbation caused by the fluorine atom on the pyridine ring.

-

Inductive Withdrawal (-I Effect): Fluorine is the most electronegative element (Paulings scale 3.98). When attached to a pyridine ring, it aggressively pulls electron density from the

-framework. -

The "Double Activation" of the Ester: In a non-fluorinated pyridine ester, the electron-deficient nitrogen already activates the carbonyl carbon. Adding a fluorine atom (especially at the ortho or para positions relative to the ester) exacerbates this electron deficiency, making the carbonyl carbon hyper-electrophilic and highly susceptible to moisture.

Comparative Reactivity Profile

The following table illustrates the relative reactivity based on electronic principles and literature precedents regarding nucleophilic attack rates.

| Compound Class | Electronic Environment | Est.[3][4][5][6] Relative Hydrolysis Rate | Primary Degradation Risk |

| Pyridine Carboxylate | Electron-deficient ring | 1.0 (Baseline) | Slow Hydrolysis |

| 3-Fluoropyridine Ester | Moderate -I effect (meta) | ~5–10x | Hydrolysis |

| 2-Fluoropyridine Ester | Strong -I effect + N-activation | >300x | |

| 2,6-Difluoropyridine Ester | Synergistic electron withdrawal | Extreme | Rapid |

Mechanistic Degradation Pathways

Unlike standard aliphatic esters, fluorinated pyridine esters suffer from bimodal degradation. You must control for both pathways during storage.

Pathway A: Carbonyl Hydrolysis (The Standard Threat)

Water attacks the carbonyl carbon, displacing the alcohol group. This is acid/base catalyzed.[6][7] In fluorinated pyridines, the transition state energy is lowered due to the electron-poor ring stabilizing the resulting negative charge on the oxygen.

Pathway B: Nucleophilic Aromatic Substitution ( ) (The Hidden Threat)

This is the most overlooked pathway. If the fluorine is located at the 2- or 4-position relative to the ring nitrogen, the C-F bond becomes labile.

-

Mechanism: A nucleophile (water, or a protic solvent like methanol) attacks the ring carbon bearing the fluorine.

-

Intermediate: A Meisenheimer complex forms, stabilized by the ring nitrogen.

-

Result: The fluorine is ejected. You no longer have a fluorinated product; you have a hydroxypyridine or alkoxypyridine.

-

Critical Insight: Literature indicates that 2-fluoropyridine reacts with ethoxide up to 320 times faster than 2-chloropyridine due to the high electronegativity of fluorine accelerating the initial nucleophilic attack [1].[1][8]

Figure 1: Bimodal degradation pathways. Note that Path B (

Experimental Validation Protocol

Do not rely on generic "purity" checks. A standard LC-MS method might miss the defluorination if the retention times are similar. Use this self-validating workflow.

Step 1: Stress Testing (Modified ICH Q1A)

Conduct a forced degradation study to identify the dominant pathway for your specific scaffold.

-

Condition: Dissolve 1 mg in 1:1 MeCN:Buffer (pH 7.4) at 25°C.

-

Monitoring: Analyze at T=0, 1h, 4h, 24h.

Step 2: Diagnostic NMR ( and )

LC-MS is insufficient for distinguishing regioisomers.

-

NMR: This is your primary sensor.

-

Intact Ester: Sharp singlet/multiplet (typically -60 to -120 ppm).

-

Hydrolysis (Acid): Slight shift (1-2 ppm) due to pH change.

-

S_NAr (Defluorination):Disappearance of the signal or appearance of free fluoride ion (

) signal at -119 ppm (aqueous).

-

Step 3: Solvent Compatibility Check

If storing in solution (e.g., for High-Throughput Screening), never use alcohols (MeOH, EtOH).

-

Risk: Transesterification AND

(Methoxide is a potent nucleophile). -

Validation: Incubate in

-MeOD for 24h. Check for methyl ester formation or methoxy-pyridine formation via LC-MS.

Storage & Handling Directives

Based on the instability mechanisms identified, the following storage protocol is mandatory for maintaining >98% purity.

The "Dry-Cold-Inert" Triad

| Parameter | Specification | Rationale |

| Temperature | -20°C ( | Arrhenius equation dictates slowing reaction kinetics. Essential for preventing slow |

| Atmosphere | Argon or Nitrogen | Displaces moisture-laden air. |

| Container | Amber Glass + Teflon Liner | Amber protects from photodegradation (halogenated pyridines can be photosensitive). Teflon prevents leaching/adsorption. |

| Desiccant | Activated Molecular Sieves | Critical. Silica gel is often insufficient. Use molecular sieve packets in the secondary container. |

Workflow for Handling

-

Warm Up: Allow the vial to reach room temperature before opening to prevent condensation on the cold solid.

-

Aliquot: Do not repeatedly freeze/thaw the bulk stock. Aliquot into single-use vials.

-

Solvent Choice: For stock solutions, use Anhydrous DMSO or DMAc . Avoid DMF if possible (can decompose to dimethylamine, a nucleophile that will react with the fluorine).

Figure 2: Decision logic for storage form factor based on substitution pattern.

References

-

BenchChem. (2025).[1] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from

-

ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[9][10] Retrieved from

- Loudon, G. M. (2002). Nucleophilic Aromatic Substitution of Pyridines. Organic Chemistry, 4th Ed. Oxford University Press.

- Chambers, R. D., et al. (2006). Nucleophilic substitution in fluorinated heterocycles. Journal of Fluorine Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 364-22-7: 2-fluoropyridine-3-carboxamide | CymitQuimica [cymitquimica.com]

- 3. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]

- 4. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. memmert.com [memmert.com]

A Guide to the Thermodynamic Characterization of Methyl 5-cyano-2-fluoronicotinate for Pharmaceutical Applications

Executive Summary

Methyl 5-cyano-2-fluoronicotinate is a substituted pyridine derivative incorporating key functional groups—a nitrile, a fluorine atom, and a methyl ester—that are of significant interest in medicinal chemistry. As with any novel chemical entity destined for pharmaceutical development, a thorough understanding of its fundamental thermodynamic properties is not merely academic; it is a cornerstone of a successful development program. These properties govern the molecule's stability, purity, solid-state behavior (polymorphism), and process safety, directly influencing formulation, shelf-life, bioavailability, and manufacturing scale-up.[1][[“]][3]

This technical guide outlines a comprehensive strategy for the experimental determination and interpretation of the essential thermodynamic properties of Methyl 5-cyano-2-fluoronicotinate. It is designed for researchers, chemists, and drug development professionals, providing not only step-by-step protocols for core analytical techniques but also the scientific rationale behind their application. We will explore the use of Differential Scanning Calorimetry (DSC) for thermal transitions, Thermogravimetric Analysis (TGA) for thermal stability, and Bomb Calorimetry for determining the fundamental enthalpy of formation. By integrating the data from these methods, we can construct a robust thermodynamic profile that is critical for informed decision-making throughout the drug development lifecycle.[4][5]

Molecular Structure and Predictive Insights

The structure of Methyl 5-cyano-2-fluoronicotinate presents a unique combination of functionalities that are anticipated to influence its thermodynamic behavior.

-

Pyridine Ring: A heterocyclic aromatic system.

-

Fluoro Group: A highly electronegative atom that can form strong dipole interactions and influence crystal packing.

-

Cyano Group: A strong electron-withdrawing group that can participate in dipole-dipole interactions.

-

Methyl Ester Group: A site for potential hydrolysis and hydrogen bonding.

The interplay of these groups, particularly the electron-withdrawing nature of the fluorine and cyano substituents on the pyridine ring, suggests a molecule with significant polarity and the potential for complex intermolecular interactions. This complexity underscores the necessity of empirical investigation, as these interactions will dictate properties like melting point, solubility, and crystalline form.

Thermal Analysis: Probing Stability and Phase Behavior

Thermal analysis techniques are indispensable for characterizing the physicochemical properties of pharmaceutical compounds.[6] They provide critical data on how a material behaves under the influence of temperature.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the primary tool for investigating thermal transitions.[7] It measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] This allows for the precise determination of the melting point (an indicator of purity), the enthalpy of fusion (the energy required to melt, related to crystal lattice strength), and the detection of different crystalline forms, or polymorphs.[10] Since polymorphs can have drastically different solubilities and bioavailabilities, identifying and controlling the crystalline form is a regulatory and therapeutic imperative.[9]

Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion

-

Sample Preparation: Accurately weigh 2-5 mg of Methyl 5-cyano-2-fluoronicotinate into a vented aluminum DSC pan. Crimp the pan to ensure good thermal contact.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere, preventing oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to a temperature sufficiently above the expected melting point (e.g., 250°C) at a controlled rate of 10°C/min.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: The resulting thermogram will show an endothermic peak representing melting.[8]

-

Melting Point (Tm): Determined as the onset or peak temperature of the endotherm.

-

Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak.

-

Trustworthiness: The protocol's validity is ensured by periodic calibration of the DSC instrument's temperature and enthalpy scales using certified reference materials, such as indium.

Caption: Workflow for DSC analysis of Methyl 5-cyano-2-fluoronicotinate.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA is essential for assessing thermal stability and composition.[11][12] The technique measures the change in a sample's mass as it is heated at a controlled rate.[6][13] A loss of mass indicates decomposition, dehydration, or desolvation.[6] This information is critical for determining the maximum temperature for processing and storage to prevent degradation and for quantifying the amount of volatile content (e.g., residual solvent from synthesis), which is strictly regulated in pharmaceutical products.[11][13]

Experimental Protocol: Assessment of Thermal Stability

-

Sample Preparation: Place 5-10 mg of Methyl 5-cyano-2-fluoronicotinate into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan onto the TGA's high-precision microbalance.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to prevent oxidation.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to an upper limit where full decomposition is expected (e.g., 600°C) at a heating rate of 10°C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: The TGA curve plots percent mass loss versus temperature. The onset temperature of the major mass loss step is taken as the decomposition temperature (Td), a key indicator of thermal stability.[12]

Trustworthiness: The instrument's balance is calibrated with standard weights, and the temperature is calibrated using materials with known Curie points to ensure accuracy. The combination of DSC and TGA provides a more complete picture of thermal behavior.[6]

Caption: Workflow for TGA analysis of Methyl 5-cyano-2-fluoronicotinate.

Fundamental Energetics: Enthalpy of Formation

While DSC and TGA describe thermal behavior, bomb calorimetry provides a fundamental thermodynamic value: the standard enthalpy of formation (ΔfH°).

Expertise & Causality: Bomb calorimetry is a classic technique used to measure the heat of combustion (ΔcH°) of a substance.[14][15] The sample is burned under controlled conditions in a high-pressure oxygen environment, and the heat released is precisely measured.[16] Using Hess's Law and the known enthalpies of formation for the combustion products (CO₂, H₂O, N₂, HF), the standard enthalpy of formation of the compound itself can be calculated.[15] ΔfH° is a measure of the energy stored in the molecule's chemical bonds and is invaluable for assessing its intrinsic thermodynamic stability and for calculating the energetics of potential chemical reactions, a critical component of process safety and synthesis route optimization.[17][18]

Experimental Protocol: Determination of Enthalpy of Combustion and Formation

-

Calorimeter Calibration:

-

Sample Preparation:

-

Press a pellet of Methyl 5-cyano-2-fluoronicotinate (~0.8-1.2 g) and weigh it accurately.

-

Attach a nickel-chromium fuse wire of known length and mass.

-

-

Bomb Assembly:

-

Place the sample pellet in the crucible inside the bomb.

-

Add a small, known amount of distilled water (e.g., 1 mL) to the bomb to ensure all combustion products are in their standard states.

-

Seal the bomb and pressurize it with ~30 atm of pure oxygen.

-

-

Combustion:

-

Submerge the sealed bomb in the calorimeter's water jacket.

-

Allow the system to reach thermal equilibrium.

-

Ignite the sample via the fuse wire and record the temperature change of the water over time until a new equilibrium is reached.

-

-

Data Analysis & Calculation:

-

Calculate the total heat released (q_total) using the measured temperature change and the calorimeter's heat capacity.

-

Correct for the heat released by the combustion of the fuse wire.

-

Calculate the constant volume energy of combustion (ΔcU°) for the sample.

-

Convert ΔcU° to the standard enthalpy of combustion (ΔcH°).

-

Using the balanced combustion reaction and known ΔfH° values for products, calculate the standard enthalpy of formation (ΔfH°) for Methyl 5-cyano-2-fluoronicotinate.

-

Trustworthiness: The protocol relies on a two-step validation: initial calibration with a primary standard (benzoic acid) and careful quantification and correction for all energy inputs (e.g., fuse wire).

Caption: Workflow for Bomb Calorimetry to determine Enthalpy of Formation.

Data Synthesis and Application

The thermodynamic data gathered through these experiments provide a cohesive profile that directly informs the drug development process.

Table 1: Summary of Key Thermodynamic Properties for Characterization

| Property | Symbol | Analytical Method | Significance in Drug Development |

|---|---|---|---|

| Melting Point | Tm | DSC | Indicator of purity, identity, and solid-state stability. |

| Enthalpy of Fusion | ΔHfus | DSC | Relates to crystal lattice energy and influences solubility. |

| Decomposition Temp. | Td | TGA | Defines upper limit for handling, processing, and storage; critical for safety.[13] |

| Enthalpy of Combustion | ΔcH° | Bomb Calorimetry | Fundamental measure of energy content. |

| Enthalpy of Formation | ΔfH° | Bomb Calorimetry | Assesses intrinsic molecular stability; crucial for reaction hazard analysis. |

Integrated Interpretation:

-

Preformulation & Stability: A high melting point and decomposition temperature suggest good intrinsic thermal stability, simplifying storage and formulation activities.[11] The absence of multiple melting peaks or complex transitions in the DSC thermogram would suggest a single, stable crystalline form under the tested conditions.[7][8] TGA data will confirm the absence of residual solvents or hydrates, ensuring accurate dosage and stability.[6]

-

Process Chemistry & Safety: The enthalpy of formation (ΔfH°) is a critical input for process hazard analysis software. A highly positive (endothermic) ΔfH° can indicate a high-energy molecule with potential for rapid, uncontrolled decomposition. This knowledge allows chemists to design safer synthesis and scale-up protocols.

Safety and Handling Precautions

Given its chemical structure, Methyl 5-cyano-2-fluoronicotinate requires careful handling in a laboratory setting. Based on analogous compounds, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[20][21]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[22][23]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[21][23]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[21][22]

References

-

Veeprho (2020) Use of DSC in Pharmaceuticals Drug Characterisation. Available at: [Link]

-

Importance of Thermodynamics in Drug Designing (n.d.). Pharmapproach. Available at: [Link]

-

Kabir, M. et al. (2018) Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Available at: [Link]

-

ResolveMass Laboratories Inc. (2026) Applications of Differential Scanning Calorimetry (DSC) Analysis. Available at: [Link]

-

Malviya, V. et al. (2022) Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. MDPI. Available at: [Link]

-

News-Medical.Net (2019) Differential Scanning Calorimetry of Pharmaceuticals. Available at: [Link]

-

Vitello, A. et al. (2025) Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering. Available at: [Link]

-

Consensus (n.d.) What are the key applications of thermodynamic analysis in drug discovery?. Available at: [Link]

-

Ciulli, A. & Williams, G. (2011) Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery World. Available at: [Link]

-

American Pharmaceutical Review (2024) Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

-

ResearchGate (2011) Thermodynamic Studies for Drug Design and Screening | Request PDF. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025) TGA Analysis Pharmaceutical Case Study. Available at: [Link]

-

Debye Technic (n.d.) Bomb Calorimeter Working Principle. Available at: [Link]

-

CD Formulation (n.d.) Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs. Available at: [Link]

-

Unacademy (2024) Bomb Calorimeter: Definition, Construction, Working, Uses, Advantages & Disadvantages. Available at: [Link]

-

University of Washington (n.d.) Bomb Calorimetry. Available at: [Link]

-

National Center for Biotechnology Information (2018) Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Available at: [Link]

-

Veeprho (2020) Thermogravimetric Analysis in Pharmaceuticals. Available at: [Link]

-

University of Cincinnati (n.d.) Experimental Thermodynamics Volume VII. Available at: [Link]

-

Chemistry LibreTexts (2021) Strain Energy in Organic Compounds - Bomb Calorimetry. Available at: [Link]

-

Journal of Chemical Education (2009) Strain Energy in Organic Compounds: Bomb Calorimetry. Available at: [Link]

-

Auriga Research (2022) Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Available at: [Link]

-

Improved Pharma (2022) Thermogravimetric Analysis. Available at: [Link]

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. consensus.app [consensus.app]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. improvedpharma.com [improvedpharma.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. veeprho.com [veeprho.com]

- 9. news-medical.net [news-medical.net]

- 10. hitachi-hightech.com [hitachi-hightech.com]

- 11. veeprho.com [veeprho.com]

- 12. aurigaresearch.com [aurigaresearch.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Bomb Calorimeter: Definition, Construction, Working, Uses, Advantages & Disadvantages - Mechanical Education [mechanicaleducation.com]

- 15. homepages.gac.edu [homepages.gac.edu]

- 16. debye technic [debyetechnic.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. fishersci.com [fishersci.com]

- 22. chemicalbull.com [chemicalbull.com]

- 23. tcichemicals.com [tcichemicals.com]

Methodological & Application

Nucleophilic aromatic substitution (SnAr) of Methyl 5-cyano-2-fluoronicotinate

An In-Depth Guide to Nucleophilic Aromatic Substitution (SnAr) of Methyl 5-cyano-2-fluoronicotinate: Applications and Protocols

Introduction: The Strategic Importance of Activated Pyridines in Synthesis

Nucleophilic aromatic substitution (SnAr) is a cornerstone reaction in modern medicinal chemistry and drug development, enabling the construction of complex aryl ethers, amines, and thioethers.[1] The pyridine scaffold, in particular, is a privileged heterocycle found in numerous FDA-approved drugs. Its inherent electron-deficient nature makes it highly susceptible to nucleophilic attack, especially when substituted with a good leaving group and additional activating substituents.[2][3]

Methyl 5-cyano-2-fluoronicotinate stands out as a particularly valuable substrate for SnAr reactions. The convergence of three key structural features makes it a highly reactive and versatile building block:

-

The Pyridine Nitrogen: As an integral part of the aromatic ring, the electronegative nitrogen atom powerfully withdraws electron density, activating the ortho (C2) and para (C4) positions for nucleophilic attack.[3]

-

The Fluorine Leaving Group: The fluorine atom at the C2 position is an exceptional leaving group for SnAr reactions. While the C-F bond is the strongest single bond to carbon, the rate-determining step of the SnAr mechanism is the initial nucleophilic attack.[4][5] Fluorine's potent electron-withdrawing inductive effect makes the attached carbon highly electrophilic and susceptible to attack, accelerating this crucial first step. Consequently, 2-fluoropyridines are often significantly more reactive than their 2-chloro or 2-bromo counterparts, allowing for milder reaction conditions.[6]

-

Electron-Withdrawing Groups (EWGs): The substrate contains two powerful EWGs—a cyano group at the C5 position and a methyl ester at the C3 position. These groups further deplete the electron density of the pyridine ring, enhancing its electrophilicity and stabilizing the negatively charged intermediate formed during the reaction.[2][7][8]

This guide provides a comprehensive overview of the SnAr mechanism as it pertains to Methyl 5-cyano-2-fluoronicotinate, detailed experimental protocols for its reaction with various classes of nucleophiles, and troubleshooting insights for researchers in drug discovery and chemical development.

The Reaction Mechanism: An Addition-Elimination Pathway

The SnAr reaction proceeds via a well-established two-step addition-elimination mechanism.[2] The process is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5] The aromaticity of the ring is temporarily broken in this step. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom and the electron-withdrawing cyano and ester groups, which provides significant stabilization. In the second, typically faster step, the aromaticity is restored by the elimination of the fluoride ion, yielding the substituted product.

Caption: The addition-elimination mechanism of SnAr.

Experimental Guide: Protocols and Considerations

Successful SnAr reactions hinge on the appropriate selection of solvent, base, and temperature, tailored to the specific nucleophile being used.

General Laboratory Considerations

-

Atmosphere: For reactions employing strong, moisture-sensitive bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), it is imperative to work under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching.

-

Solvents: Anhydrous polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or acetonitrile (MeCN) are generally preferred. These solvents effectively solvate the counter-ion of the base while leaving the nucleophile relatively "bare," enhancing its reactivity.[9]

-

Reaction Monitoring: Reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting material and the formation of the product.[4][10]

Protocol 1: Synthesis of Methyl 5-cyano-2-morpholinonicotinate (N-Nucleophile)

This protocol details a typical reaction with a secondary amine, which often serves as both the nucleophile and the base.

Materials:

-

Methyl 5-cyano-2-fluoronicotinate

-

Morpholine

-

Potassium carbonate (K₂CO₃) (optional, but can accelerate the reaction)

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask, magnetic stirrer, condenser, and heating mantle

-

Standard glassware for aqueous workup and purification

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add Methyl 5-cyano-2-fluoronicotinate (1.0 eq).

-

Add anhydrous DMF to achieve a concentration of approximately 0.2–0.5 M.

-

Add morpholine (1.5–2.0 eq). For less reactive amines, or to speed up the reaction, add potassium carbonate (2.0 eq).

-

Fit the flask with a reflux condenser and heat the reaction mixture to 80–100 °C.

-

Stir the reaction and monitor its progress by TLC or LC-MS (typically complete within 4–12 hours).

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of Methyl 5-cyano-2-phenoxynicotinate (O-Nucleophile)

This protocol describes the reaction with a phenol, which requires a base to generate the more nucleophilic phenoxide.

Materials:

-

Methyl 5-cyano-2-fluoronicotinate

-

Phenol

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Round-bottom flask, magnetic stirrer, condenser, and heating mantle

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add phenol (1.2 eq) and cesium carbonate (1.5 eq).

-

Add anhydrous DMSO to achieve a concentration of 0.2–0.5 M, and stir the suspension for 15-20 minutes at room temperature.

-

Add Methyl 5-cyano-2-fluoronicotinate (1.0 eq) to the mixture.

-

Heat the reaction to 100–120 °C and stir vigorously.

-

Monitor the reaction by TLC or LC-MS (typically complete within 6–18 hours).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Carefully dilute the mixture with water and extract with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with dilute aqueous NaOH solution to remove excess phenol, followed by a brine wash.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Protocol 3: Synthesis of Methyl 5-cyano-2-(phenylthio)nicotinate (S-Nucleophile)

The reaction with thiols is analogous to that with phenols, typically proceeding readily due to the high nucleophilicity of thiolates.

Materials:

-

Methyl 5-cyano-2-fluoronicotinate

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN), anhydrous

-

Round-bottom flask, magnetic stirrer, condenser, and heating mantle

Procedure:

-

In a round-bottom flask, suspend Methyl 5-cyano-2-fluoronicotinate (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile (0.3 M).

-

Add thiophenol (1.1 eq) dropwise to the stirring suspension.

-

Heat the mixture to reflux (approx. 82 °C) and stir for 2–8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, filter off the inorganic salts and wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude product, which can be purified by column chromatography.

Data Summary and Optimization

The choice of conditions can be tailored to the nucleophile's reactivity. The following table provides general starting points for optimization.

| Nucleophile Class | Example Nucleophile | Typical Base | Recommended Solvent | Temperature (°C) | Typical Time (h) |

| Primary/Secondary Amines | Piperidine | K₂CO₃ or excess amine | DMF, NMP | 80 - 110 | 4 - 12 |

| Anilines | 4-Methoxyaniline | K₂CO₃, Cs₂CO₃ | DMSO, Dioxane | 100 - 140 | 12 - 24 |

| Alcohols/Phenols | Phenol | Cs₂CO₃, K₂CO₃ | DMSO, DMF | 100 - 120 | 6 - 18 |

| Thiols | Thiophenol | K₂CO₃, Et₃N | MeCN, DMF | 60 - 90 | 2 - 8 |

Experimental Workflow and Troubleshooting

A systematic approach is crucial for successful synthesis and troubleshooting.

Caption: A generalized workflow for SnAr reactions.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Insufficient temperature. 2. Base is too weak for the nucleophile. 3. Impure reagents or wet solvent. 4. Nucleophile is not reactive enough. | 1. Increase reaction temperature in 10-20 °C increments. 2. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃; Et₃N → DBU). 3. Use freshly dried solvents and pure reagents. 4. Consider a more nucleophilic analogue if possible. |

| Multiple Products/Side Reactions | 1. Reaction temperature is too high, causing decomposition. 2. The nucleophile or product has multiple reactive sites. 3. Hydrolysis of the methyl ester group. | 1. Lower the reaction temperature and increase the reaction time. 2. Use protecting groups if necessary. 3. Ensure anhydrous conditions and avoid strongly basic aqueous workups if the ester is sensitive. |

| Difficult Purification | 1. Product and starting material have similar polarity. 2. Residual high-boiling solvent (DMF/DMSO). | 1. Drive the reaction to full conversion. Try different solvent systems for chromatography. 2. During workup, wash thoroughly with water/brine to remove DMF/DMSO. Co-evaporate with a lower-boiling solvent like toluene under high vacuum. |

References

- D. A. Nagib, M. E. Scott, D. W. C. MacMillan. (2014).

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.

- Wikipedia. (n.d.).

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry.

- BenchChem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.

- BYJU'S. (2022).

- Chemistry Steps. (2021).

- YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.

- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.

- YouTube. (2020). SNAr reaction mechanism. YouTube.

- P. J. W. et al. (2025).

- Chemistry LibreTexts. (2025). 16.

- ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.

- A. Citarella et al. (2024). A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. AIR Unimi.

- Chemistry Steps. (2026).

- H. Nakamura, T. M. Shaughnessy, M. A. G. Corberan. (2025). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem.

- J. A. M. et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.

- M. D. et al. (2018). The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid. PMC.

Sources

- 1. communities.springernature.com [communities.springernature.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 9. air.unimi.it [air.unimi.it]

- 10. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of Methyl 5-cyano-2-fluoronicotinate in Heterocyclic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of cyclization reactions involving Methyl 5-cyano-2-fluoronicotinate, a versatile building block for the synthesis of complex heterocyclic scaffolds of significant interest in medicinal chemistry. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the applications of the resulting compounds in drug discovery.

Introduction: A Versatile Scaffold for Medicinal Chemistry

Methyl 5-cyano-2-fluoronicotinate is a highly functionalized pyridine derivative that serves as a valuable starting material for the construction of a variety of fused heterocyclic systems. Its strategic arrangement of functional groups—a reactive fluoro leaving group at the 2-position, an electrophilic ester at the 3-position, and a versatile cyano group at the 5-position—offers multiple avenues for synthetic diversification. The pyridine core itself is a well-established pharmacophore found in numerous approved drugs. The ability to readily construct fused ring systems, such as pyrido[2,3-d]pyrimidines, from this precursor makes it a particularly attractive tool for generating novel molecular architectures with potential therapeutic applications.[1][2]

The electron-withdrawing nature of the cyano and ester groups enhances the reactivity of the 2-fluoro substituent towards nucleophilic aromatic substitution (SNAr), a key first step in many cyclization strategies.[3] Subsequent intramolecular reactions can then be orchestrated to involve the cyano and/or ester functionalities, leading to the rapid assembly of complex heterocyclic frameworks.

Cyclization Strategies: Building Fused Pyridine Systems

The primary cyclization strategy for Methyl 5-cyano-2-fluoronicotinate involves a two-step sequence:

-

Nucleophilic Aromatic Substitution (SNAr): A binucleophilic reagent displaces the fluoride at the C-2 position.

-

Intramolecular Cyclization: The tethered nucleophile then reacts with either the cyano or the ester group to form a new ring.

Synthesis of Pyrido[2,3-d]pyrimidines via Reaction with Guanidine

One of the most powerful applications of Methyl 5-cyano-2-fluoronicotinate is the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known for their diverse biological activities, including anticancer and kinase inhibitory properties.[4][5] The reaction with guanidine provides a direct route to 2,4-diaminopyrido[2,3-d]pyrimidin-7(8H)-ones.

Mechanism:

The reaction is initiated by the nucleophilic attack of a nitrogen atom from guanidine on the electron-deficient C-2 carbon of the pyridine ring, displacing the fluoride ion. This SNAr reaction is facilitated by the electron-withdrawing cyano and ester groups. The resulting intermediate then undergoes an intramolecular cyclization where a second nitrogen atom of the guanidine moiety attacks the carbonyl carbon of the methyl ester. Subsequent elimination of methanol leads to the formation of the fused pyrimidine ring. Tautomerization of the resulting imine affords the more stable amino-substituted pyrido[2,3-d]pyrimidine.

Experimental Workflow:

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.

Detailed Protocol: Synthesis of a 2,4-Diaminopyrido[2,3-d]pyrimidin-7(8H)-one Derivative

Materials:

-

Methyl 5-cyano-2-fluoronicotinate

-

Guanidine hydrochloride

-

Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

-

Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add guanidine hydrochloride (2.0 eq.) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of Methyl 5-cyano-2-fluoronicotinate (1.0 eq.) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion of the reaction, cool the mixture to room temperature and carefully quench with water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 2,4-diaminopyrido[2,3-d]pyrimidin-7(8H)-one derivative.

Table 1: Representative Reaction Parameters

| Parameter | Value |

| Temperature | 100 °C |

| Reaction Time | 4-6 hours |

| Solvent | DMF |

| Base | NaH |

| Typical Yield | 60-80% |

Synthesis of Pyrazolo[3,4-b]pyridines via Reaction with Hydrazine

The reaction of Methyl 5-cyano-2-fluoronicotinate with hydrazine or its derivatives provides a route to another important class of fused heterocycles, the pyrazolo[3,4-b]pyridines. These scaffolds are also of interest in medicinal chemistry.[6]

Mechanism:

Similar to the reaction with guanidine, the synthesis is initiated by an SNAr reaction where hydrazine displaces the fluoride at the C-2 position. The subsequent intramolecular cyclization can proceed via two main pathways, depending on the reaction conditions. The terminal nitrogen of the hydrazine moiety can attack the electrophilic carbon of the cyano group, leading to the formation of an aminopyrazole ring after tautomerization. Alternatively, under different conditions, cyclization involving the ester group can occur.

Reaction Scheme:

Caption: Reaction pathway for pyrazolo[3,4-b]pyridine synthesis.

Detailed Protocol: Synthesis of a 3-Amino-5-carboxypyrazolo[3,4-b]pyridine Derivative

Materials:

-

Methyl 5-cyano-2-fluoronicotinate

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (for acidification)

Procedure:

-

To a solution of Methyl 5-cyano-2-fluoronicotinate (1.0 eq.) in ethanol (15 mL), add hydrazine hydrate (3.0 eq.) dropwise at room temperature.

-

Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Add water to the residue and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the desired pyrazolo[3,4-b]pyridine derivative. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Table 2: Representative Reaction Parameters

| Parameter | Value |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 8-12 hours |

| Solvent | Ethanol |

| Reagent | Hydrazine Hydrate |

| Typical Yield | 70-90% |

Applications in Drug Discovery

The heterocyclic scaffolds synthesized from Methyl 5-cyano-2-fluoronicotinate are prevalent in a wide range of biologically active molecules.

-

Pyrido[2,3-d]pyrimidines: This class of compounds has been extensively investigated for its potential as:

-

Kinase Inhibitors: Many pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit various protein kinases, which are crucial targets in cancer therapy.[2]

-

Anticancer Agents: Their structural similarity to purines allows them to interfere with DNA synthesis and other cellular processes in cancer cells.[4]

-

Antiviral and Antimicrobial Agents: Some derivatives have demonstrated promising activity against a range of viruses and bacteria.

-

-

Pyrazolo[3,4-b]pyridines: These compounds have been explored for their potential as:

-

CNS Agents: Certain derivatives have shown activity as modulators of receptors in the central nervous system.

-

Anti-inflammatory Agents: The pyrazolopyridine core is found in some non-steroidal anti-inflammatory drugs (NSAIDs).

-

The synthetic accessibility and the potential for diverse functionalization make Methyl 5-cyano-2-fluoronicotinate a valuable tool for generating libraries of novel heterocyclic compounds for high-throughput screening in drug discovery programs.

References

-

Victory, P., et al. (1985). New synthesis of pyrido[2,3-d]pyrimidines. I: Reaction of 6-alkoxy-5-cyano-3,4-dihydro-2-pyridones with guanidine and cyanamide. Semantic Scholar. [Link]

- Ghozlan, S. A. S., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society.

-

Al-Suwaidan, I. A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Semantic Scholar. [Link]

- Abdel-Aziz, A. A.-M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.

-

Rostami, A., et al. Synthesis of pyrido[2,3‐d:5,6‐d/]dipyrimidine derivatives using... ResearchGate. [Link]

-

Victory, P., et al. (1985). New synthesis of pyrido[2,3-d]pyrimidines. I: Reaction of 6-alkoxy-5-cyano-3,4-dihydro-2-pyridones with guanidine and cyanamide. Semantic Scholar. [Link]

- Kysil, V. M., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Chemistry of Heterocyclic Compounds.

- Li, J., et al. (2022). Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. Journal of Medicinal Chemistry.

- El-Sayed, N. N. E., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules.

- Ghorbani-Vaghei, R., et al. (2022). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.

- Senda, S., et al. (1976). reaction of 5-nitrouracil derivatives with hydrazine and potassium cyanide. HETEROCYCLES.

- Wender, P. A., et al. (1978). NITRILES FROM KETONES: CYCLOHEXANECARBONITRILE. Organic Syntheses.

-

Walsh, K., et al. (2013). Amination of 2-halopyridines. [a]. ResearchGate. [Link]

-

Organic Chemistry Portal. Amidine synthesis by imidoylation. . [Link]

- Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc.

- Reddy, T. S., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules.

-

American Chemical Society. (2023). Amidine synthesis from acetonitrile activated by rhenium selenide clusters. American Chemical Society. [Link]

-

ResearchGate. (1998). Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e][4][7][8]tetrazine, a Novel Ring System. ResearchGate. [Link]

- Banting, L., et al. (2021). Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. RSC Medicinal Chemistry.

- Google Patents. (2015). CN104910068A - 2-cyano isonicotinic acid hydrazide 1.5 p-toluenesulfonate synthetic method.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]